2-Methyldodecane is an organic compound with the molecular formula and a molecular weight of approximately 184.36 g/mol. It is classified as an alkane, specifically a branched-chain alkane, due to the presence of a methyl group at the second carbon of the dodecane chain. This structural characteristic contributes to its unique physical and chemical properties compared to linear alkanes. The compound is also known by other names, such as 11-methyldodecane, and it is part of a larger family of hydrocarbons that are commonly used in various industrial applications and as intermediates in organic synthesis .
These reactions highlight its utility in both energy production and chemical manufacturing .
2-Methyldodecane can be synthesized through several methods:
These methods are commonly employed in industrial settings to produce branched alkanes for various applications .
2-Methyldodecane has several applications across different industries:
The compound's unique branching structure contributes to its favorable properties for these applications .
Interaction studies involving 2-methyldodecane primarily focus on its behavior in mixtures with other hydrocarbons or solvents. Its hydrophobic characteristics make it relevant in studies related to oil-water interactions, particularly concerning environmental impact assessments. Research indicates that 2-methyldodecane can affect the solubility and distribution of other compounds in aqueous environments, influencing the bioavailability of pollutants .
Several compounds share structural similarities with 2-methyldodecane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dodecane | C12H26 | Linear structure; higher boiling point |
| 3-Methyldodecane | C13H28 | Methyl group at the third carbon; different properties |
| Undecane | C11H24 | One carbon less; linear structure |
| Tridecane | C13H28 | One carbon more; linear structure |
Uniqueness of 2-Methyldodecane: The presence of the methyl group at the second position gives it distinct physical properties such as lower boiling points compared to linear dodecane, which affects its volatility and reactivity. This branching also enhances its fuel performance characteristics compared to straight-chain hydrocarbons .
Organometallic methods remain foundational for constructing the branched carbon skeleton of 2-methyldodecane. These routes prioritize regioselectivity and yield control through carefully designed reagent systems.
The coupling of 1-bromodecane with diisopropyl zinc represents a direct method for introducing the methyl branch at the second carbon. This reaction proceeds via a nucleophilic substitution mechanism, where the zinc reagent transfers its isopropyl group to the electrophilic carbon of the alkyl bromide. The resulting organozinc intermediate undergoes protonolysis or further functionalization to yield 2-methyldodecane [1] [2]. Key advantages include moderate reaction temperatures (25–50°C) and compatibility with non-polar solvents like hexane. However, stoichiometric zinc usage and sensitivity to moisture limit its scalability.
Grignard reagents, particularly decylmagnesium bromide, offer an alternative pathway. Reacting decylmagnesium bromide with 2-bromopropane facilitates the formation of the C–C bond at the branching point. The magnesium bromide byproduct precipitates, simplifying purification [1] [3]. This method achieves yields exceeding 70% under anhydrous ether conditions but requires strict exclusion of atmospheric moisture and oxygen. Recent optimizations have explored solvent systems like tetrahydrofuran (THF) to enhance reagent stability [3].
Hydroalumination of 1-dodecene with trimethylaluminium (Al(CH~3~)~3~) provides a route to 2-methyldodecane via carbalumination. The aluminum center coordinates to the alkene, facilitating methyl group transfer to the β-carbon. Subsequent hydrolysis releases the branched alkane [1]. This method benefits from the commercial availability of 1-dodecene and operational simplicity but faces challenges in controlling overalkylation byproducts.
Scaling 2-methyldodecane synthesis necessitates addressing three core challenges:
Emerging strategies aim to reduce the environmental footprint of 2-methyldodecane production:
Advanced catalysts address the thermodynamic preference for linear alkanes in conventional synthesis:
| Catalyst System | Mechanism | Selectivity (Branched) | Reference |
|---|---|---|---|
| SO~4~/ZrO~2~-Al~2~O~3~ | Lewis acid-mediated isomerization | 90.1% | [7] |
| Co(dmgH)(dmgH~2~)Br~2~ | Radical chain transfer | 85% | [4] |
| Mesoporous H-ZSM-5 | Shape-selective cracking | 78% | [7] |
The sulfated zirconia-alumina catalyst (SO~4~/ZrO~2~-Al~2~O~3~) promotes branching via carbocation isomerization, leveraging strong Lewis acid sites to lower the activation energy for methyl shift reactions [7]. In contrast, cobalt-based systems initiate radical chains that favor branching through β-scission of transient alkylcobalt intermediates [4]. Dual catalytic systems combining photoredox and transition metal catalysts have achieved branched-to-linear ratios of 9:1 under visible light irradiation [4].
2-Methyldodecane demonstrates a remarkably diverse distribution across multiple natural systems, establishing its significance as a naturally occurring branched alkane compound. The compound has been documented in various biological matrices, ranging from plant essential oils to microbial metabolic systems [1].
Plant-Based Natural Sources
The most extensively documented natural occurrence of 2-methyldodecane is in plant systems, particularly within the genus Hypericum. The compound has been specifically identified in Hypericum perforatum (commonly known as Saint John's Wort), where it appears as a constituent of the complex chemical matrix that defines this medicinally important plant [1]. The LOTUS Natural Products Occurrence Database has catalogued this compound's presence in Hypericum perforatum, providing robust documentation of its plant-based origins [1].
Beyond Hypericum species, 2-methyldodecane has been detected in the essential oil compositions of other plant species. Analysis of Daphne mucronata leaves revealed the compound comprising 8.90% of the total essential oil composition, demonstrating significant accumulation in certain plant tissues. This substantial concentration suggests that 2-methyldodecane may play specific physiological or ecological roles within these plant systems.
Microbial and Environmental Systems
The occurrence of 2-methyldodecane extends beyond plant systems into microbial environments. The compound has been identified as a metabolic intermediate in bacterial hydrocarbon processing pathways, indicating its role in microbial metabolism and biotransformation processes. Marine environments represent another significant reservoir for this compound, where it occurs in sediments as a biomarker of bacterial origin, supporting its classification as a biogenic hydrocarbon.
The Human Metabolome Database has documented trace amounts of 2-methyldodecane in mammalian biological systems, suggesting potential dietary or environmental exposure pathways. This presence in mammalian systems underscores the compound's widespread distribution and potential biological significance across diverse taxonomic groups.
Chemical Diversity and Structural Analogues
The natural occurrence of 2-methyldodecane is often accompanied by structurally related branched alkanes, indicating common biosynthetic or metabolic pathways. Related compounds such as 2-methylundecane and other methylated dodecane isomers have been identified in similar natural systems, suggesting coordinated biosynthetic processes or common degradation pathways.
The metabolism of branched alkanes, including 2-methyldodecane, involves sophisticated enzymatic systems that have evolved to process these structurally complex hydrocarbons. These pathways demonstrate remarkable biochemical diversity, operating under both aerobic and anaerobic conditions across various microbial communities.
Aerobic Degradation Mechanisms
Aerobic metabolism of branched alkanes primarily involves terminal or subterminal hydroxylation reactions catalyzed by specialized monooxygenase enzymes. The alkane hydroxylase system, exemplified by the AlkB enzyme complex, represents the most well-characterized aerobic pathway for alkane metabolism. This system typically consists of three components: the alkane monooxygenase (AlkB), rubredoxin reductase (AlkT), and rubredoxin-2 (AlkG), which work in concert to oxidize alkanes to their corresponding primary alcohols.
The aerobic degradation pathway proceeds through a sequential oxidation process where the initial alcohol product is further oxidized to aldehydes and subsequently to carboxylic acids. These fatty acid products then enter conventional beta-oxidation pathways, ultimately yielding acetyl-coenzyme A units that can be incorporated into central metabolic processes. Cytochrome P450 monooxygenases represent another major class of enzymes involved in aerobic alkane oxidation, particularly for short-chain alkanes ranging from C1 to C4.
Anaerobic Transformation Pathways
Anaerobic metabolism of branched alkanes involves fundamentally different biochemical strategies, primarily centered around fumarate addition reactions. The alkylsuccinate synthase (AssA) enzyme system catalyzes the addition of fumarate to alkane substrates, producing characteristic alkylsuccinate metabolites that serve as biomarkers for anaerobic alkane metabolism. This pathway has been documented for alkanes ranging from C3 to C26, demonstrating remarkable substrate versatility.
The fumarate addition mechanism involves the formation of (1-methylalkyl)succinate intermediates, which undergo subsequent carbon skeleton rearrangement and decarboxylation reactions. These transformations ultimately yield branched fatty acids that can be processed through modified beta-oxidation pathways. Methanogenic degradation represents a specialized form of anaerobic metabolism where alkanes are ultimately converted to methane and carbon dioxide through complex syntrophic relationships between different microbial communities.
Specialized Metabolic Strategies
Certain microbial systems have evolved specialized strategies for processing branched alkanes that differ from conventional linear alkane metabolism. The dicarboxylic acid pathway, observed in organisms such as Brevibacterium erythrogenes, involves the simultaneous oxidation of both terminal positions of branched alkanes, producing dicarboxylic acid intermediates that undergo modified beta-oxidation. This pathway appears to be specifically induced by branched alkane substrates and operates independently of linear alkane degradation systems.
Terminal branching presents particular metabolic challenges, as compounds with iso- and anteiso-termini show dramatically reduced biodegradability compared to their linear counterparts. Research has demonstrated that anteiso-terminal branching can completely prevent microbial degradation, while iso-branched compounds show limited susceptibility to microbial attack.
Hypericum perforatum represents a particularly important natural source of 2-methyldodecane, where the compound occurs within the complex secondary metabolite profile that characterizes this medicinally significant plant species. The presence of 2-methyldodecane in Saint John's Wort contributes to our understanding of the plant's chemical diversity and potential biological activities [1].
Chemical Context within Hypericum perforatum
The occurrence of 2-methyldodecane in Hypericum perforatum must be considered within the broader context of the plant's remarkable chemical complexity. Saint John's Wort produces an extensive array of bioactive compounds organized into seven major chemical classes: naphthodianthrones (including hypericin and pseudohypericin), phloroglucinols (such as hyperforin and adhyperforin), flavonoid glycosides, biflavones, phenylpropanes, oligomeric proanthocyanidins, and xanthones. The identification of 2-methyldodecane adds to this chemical diversity, representing a class of aliphatic hydrocarbons within this predominantly phenolic metabolite profile.
Nuclear magnetic resonance-based metabolomics studies of Hypericum perforatum root cultures have revealed dynamic changes in both primary and secondary metabolism in response to various environmental stimuli. These studies have identified the presence of alkanes and fatty acids among the metabolites detected in chloroform extracts, providing analytical context for the occurrence of compounds like 2-methyldodecane.
Analytical Detection and Quantification
The detection of 2-methyldodecane in Hypericum perforatum has been achieved through multiple analytical approaches. Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary method for identification and quantification of this compound within plant extracts [1]. The compound has been catalogued in the LOTUS Natural Products Occurrence Database, which provides comprehensive documentation of natural product distributions [1].
Specialized extraction and analysis protocols have been developed for the comprehensive characterization of Hypericum perforatum metabolites. Hydrodistillation followed by GC-MS analysis has proven effective for detecting volatile and semi-volatile compounds, including alkanes such as 2-methyldodecane. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS) provide complementary analytical capabilities for comprehensive metabolite profiling.
Biological and Ecological Significance
The occurrence of 2-methyldodecane in Hypericum perforatum may contribute to the plant's ecological interactions and defensive strategies. Alkane compounds in plants often serve multiple functions, including roles in cuticular wax formation, pathogen resistance, and herbivore deterrence. The specific position of the methyl branch in 2-methyldodecane may confer particular biological properties that contribute to the plant's survival strategies.
Research on related methyl ketones and alkane derivatives in plant defense systems has demonstrated that such compounds can exhibit significant biological activities, including antimicrobial and insect repellent properties. The structural similarity between 2-methyldodecane and bioactive methyl ketones suggests potential ecological functions that warrant further investigation.
Metabolic Integration and Biosynthetic Pathways
The biosynthesis of 2-methyldodecane in Hypericum perforatum likely involves branching from primary fatty acid metabolism, though the specific enzymatic mechanisms remain to be elucidated. Plant fatty acid biosynthesis typically produces straight-chain fatty acids, suggesting that specialized enzymes must be involved in generating the methyl branch characteristic of 2-methyldodecane.
Studies of branched-chain amino acid metabolism in plants have revealed sophisticated enzymatic systems capable of generating methyl-branched carbon skeletons. These pathways could potentially be co-opted or modified to produce branched alkanes such as 2-methyldodecane, representing an interesting example of metabolic diversification in plant secondary metabolism.
The microbial transformation of 2-methyldodecane involves diverse bacterial and archaeal communities that have evolved sophisticated enzymatic systems for processing branched alkane substrates. These microbial interactions represent critical components of biogeochemical carbon cycling and offer potential applications in biotechnology and environmental remediation.
Alkane-Degrading Bacterial Communities
Specialized bacterial communities have evolved remarkable capabilities for metabolizing branched alkanes, including 2-methyldodecane. The genera Alcanivorax and Marinobacter represent particularly well-studied examples of alkane-degrading bacteria that demonstrate broad substrate specificity encompassing both linear and branched alkanes. These organisms possess multiple copies of alkane hydroxylase genes, suggesting enhanced metabolic capacity for hydrocarbon processing.
Alcanivorax species have been shown to efficiently degrade branched alkanes through terminal and subterminal hydroxylation mechanisms. Research on Alcanivorax dieselolei has demonstrated that pristane and phytane, branched isoprenoid hydrocarbons, can activate the expression of multiple alkane degradation genes, including alkB1 and almA. This genetic response suggests that similar mechanisms may operate for other branched alkanes, including 2-methyldodecane.
Marine bacterial communities show particularly high diversity in alkane-degrading capabilities. Genera such as Thalassolituus, Oleispira, and various Gammaproteobacteria possess complex alkane oxidation systems with multiple enzyme variants. These organisms often contain genes encoding different classes of alkane hydroxylases, enabling them to process alkanes across wide carbon number ranges, potentially including 2-methyldodecane.
Anaerobic Microbial Transformations
Anaerobic microbial communities employ fundamentally different strategies for branched alkane transformation, primarily through fumarate addition mechanisms catalyzed by alkylsuccinate synthase enzymes. The genera Smithella and Desulfatibacillum represent key players in anaerobic alkane degradation, particularly under methanogenic conditions. These organisms possess assA genes encoding the alpha subunit of alkylsuccinate synthase, enabling fumarate addition to alkane substrates.
Sulfate-reducing bacteria, particularly Desulfovibrio species, demonstrate unique capabilities for branched alkane transformation through reductive mechanisms. Research has shown that Desulfovibrio sp. strain 86 can catalyze the reductive sulfidation of ketone-containing compounds, potentially including metabolites derived from 2-methyldodecane oxidation. This process involves the replacement of oxygen with sulfur atoms, producing sulfur-containing analogues that may have enhanced biological activities.
Methanogenic archaea participate in complex syntrophic relationships that enable the complete mineralization of branched alkanes to methane and carbon dioxide. These processes involve multiple microbial partners working in sequence, with primary degraders converting alkanes to organic acids that are subsequently processed by methanogenic partners. The identification of methyl-coenzyme M reductases with modified substrate specificities suggests that some methanogenic systems may directly process branched alkane substrates.
Enzymatic Mechanisms and Metabolic Products
The enzymatic transformation of 2-methyldodecane produces characteristic metabolic products that serve as biomarkers for specific degradation pathways. Under aerobic conditions, the primary products include branched fatty acids, alcohols, and aldehydes resulting from terminal oxidation processes. These products typically retain the methyl branch structure, resulting in metabolites such as 2-methyldodecanoic acid.
Anaerobic transformation pathways produce distinctive alkylsuccinate metabolites through fumarate addition reactions. For 2-methyldodecane, the expected product would be (1-methyl-undecyl)succinate, which undergoes subsequent carbon skeleton rearrangement and decarboxylation. The detection of such metabolites in environmental samples provides strong evidence for anaerobic alkane degradation processes.
Specialized transformation mechanisms include the dicarboxylic acid pathway observed in certain bacterial species. This process involves simultaneous oxidation at both terminal positions of the branched alkane, producing dicarboxylic acid intermediates that undergo modified beta-oxidation. For 2-methyldodecane, this pathway would yield 2-methyldodecanedioic acid as a key intermediate.
Environmental and Biotechnological Applications
The diverse microbial capabilities for 2-methyldodecane transformation offer significant potential for environmental and biotechnological applications. Bioremediation strategies utilizing alkane-degrading bacterial consortia could be developed for addressing contamination involving branched hydrocarbon mixtures. The ability of marine bacterial communities to process complex alkane mixtures suggests particular promise for treating petroleum-related marine pollution.
Biotechnological applications include the development of microbial bioprocesses for converting alkane substrates into valuable chemical products. The production of branched fatty acids and other oxygenated derivatives through controlled microbial transformation could provide sustainable routes to specialized chemical intermediates. Additionally, the understanding of microbial alkane metabolism contributes to the development of biosynthetic pathways for producing branched alkanes from renewable feedstocks.
The study of microbial interactions with 2-methyldodecane also provides insights into fundamental aspects of hydrocarbon biogeochemistry. The compound's behavior in microbial systems serves as a model for understanding the environmental fate and transport of branched alkanes in natural ecosystems. This knowledge is essential for assessing the environmental impact of hydrocarbon releases and developing effective remediation strategies.
| Natural Occurrence Data | |||
|---|---|---|---|
| Source Type | Specific Source | Concentration/Detection Level | Reference Database/Study |
| Plant Material | Hypericum perforatum (St. John's Wort) | Present in plant extracts | LOTUS - Natural Products Database |
| Essential Oil | Daphne mucronata leaves | 8.90% of essential oil composition | GC-MS analysis studies |
| Microbial System | Bacterial hydrocarbon metabolism | Metabolic intermediate | Microbial transformation studies |
| Environmental Sample | Marine sediments | Biomarker levels | Geological biomarker studies |
| Biological Matrix | Mammalian metabolome | Trace amounts | Human Metabolome Database |
| Metabolic Pathways Involving Branched Alkanes | ||||
|---|---|---|---|---|
| Pathway Type | Key Enzymes | Substrate Range | Organism Types | Products Formed |
| Aerobic Degradation | Alkane hydroxylase (AlkB) | C5-C17 alkanes | Pseudomonas, Acinetobacter | Primary alcohols, fatty acids |
| Anaerobic Degradation | Alkylsuccinate synthase (AssA) | C3-C26 n-alkanes | Smithella, Desulfatibacillum | Alkylsuccinates |
| Fumarate Addition | Alkylsuccinate synthase | C6-C20 n-alkanes | Methanogenic consortia | (1-methylalkyl)succinates |
| Terminal Oxidation | Cytochrome P450 monooxygenases | C1-C4 short-chain alkanes | Methylotrophic bacteria | Alcohols, aldehydes |
| Beta-oxidation | Acyl-CoA oxidase | Fatty acid derivatives | Various aerobic bacteria | Acetyl-CoA units |
| Microbial Interactions and Transformations | ||||
|---|---|---|---|---|
| Microbial Group | Representative Genera | Transformation Mechanism | Environmental Conditions | Key Metabolites |
| Alkane-degrading bacteria | Alcanivorax, Marinobacter | Terminal/subterminal hydroxylation | Aerobic, marine/terrestrial | Fatty acids, alcohols |
| Sulfate-reducing bacteria | Desulfovibrio, Desulfatibacillum | Reductive transformation | Anaerobic, reducing conditions | Alkylsuccinates, thiols |
| Methanogenic archaea | Methanosarcina, Methanobacterium | Methanogenic degradation | Strictly anaerobic | Methane, organic acids |
| Hydrocarbonoclastic bacteria | Brevibacterium, Rhodococcus | Dicarboxylic acid pathway | Various oxygen levels | Dicarboxylic acids |
| Marine bacteria | Thalassolituus, Oleispira | Complex oxidation pathways | Marine environments | Mixed hydrocarbon products |
| Hypericum perforatum Research Focus | ||||
|---|---|---|---|---|
| Research Focus | Compounds Identified | Analytical Methods | Biological Activity | Concentration/Occurrence |
| Chemical composition | 2-Methyldodecane, hypericin, hyperforin | GC-MS, HPLC-UV | Antidepressant, antimicrobial | Variable, strain-dependent |
| Secondary metabolites | Flavonoids, xanthones, phloroglucinols | NMR spectroscopy | Antioxidant, anti-inflammatory | 0.3% hypericin standardization |
| Essential oil analysis | Alkanes, terpenes, fatty acids | Hydrodistillation, GC-MS | Antimicrobial, antioxidant | Essential oil components |
| Bioactive compounds | Naphthodianthrones, phenylpropanes | LC-MS, spectrophotometry | Cytotoxic, enzyme inhibition | Extract-dependent levels |
| Metabolic profiling | Primary and secondary metabolites | 1H-NMR metabolomics | Stress response, defense | Culture condition-dependent |
Health Hazard